molecular formula C21H16Cl2N4O2 B2993254 N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260621-36-0

N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2993254
CAS No.: 1260621-36-0
M. Wt: 427.29
InChI Key: KDAPQDUXIMZIPK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including compounds with similar structures to the one , highlights the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Furthermore, their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) reveal their potential in medicinal chemistry and materials science (Mary et al., 2020).

Novel Synthetic Routes and Biological Assessment

Iftikhar et al. (2019) developed a novel synthetic route for 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, indicating their potential therapeutic application in diabetes management. The study provides a framework for synthesizing a wide array of compounds, including those related to the specific acetamide , showcasing the versatility of these compounds in drug discovery (Iftikhar et al., 2019).

Corrosion Inhibitors

Yıldırım and Çetin (2008) synthesized acetamide derivatives to evaluate their effectiveness as corrosion inhibitors. This research demonstrates the potential application of similar acetamide compounds in protecting metals from corrosion, particularly in acidic mediums (Yıldırım & Çetin, 2008).

Oxidation Reactivity and Chemical Synthesis

Pailloux et al. (2007) described the synthesis of acetamide derivatives and their chemical oxidation, leading to the generation of products with diverse chemical structures. This study illustrates the reactivity of acetamide compounds and their potential application in synthetic organic chemistry (Pailloux et al., 2007).

Fused Heterocyclic Compounds and Pharmacological Properties

Karpina et al. (2019) synthesized a series of acetamides with an 1,2,4-oxadiazole cycle, exploring their pharmacological properties. This research indicates the potential of such compounds in the development of new pharmaceuticals, highlighting the structural diversity and biological activity of acetamide derivatives (Karpina et al., 2019).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-7-3-6-14(11-16)20-25-21(29-26-20)18-9-4-10-27(18)13-19(28)24-12-15-5-1-2-8-17(15)23/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAPQDUXIMZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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